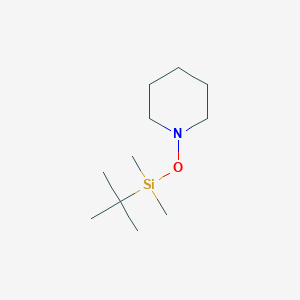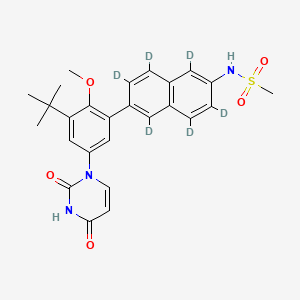
6-Methoxy-estra-1,3,5(10)-triene-3,17-diol Diacetate (alpha/beta mixture)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-estra-1,3,5(10)-triene-3,17-diol Diacetate (alpha/beta mixture) is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of methoxy and diacetate functional groups, which modify its chemical properties and biological activity. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-estra-1,3,5(10)-triene-3,17-diol Diacetate typically involves multiple steps, starting from estradiol or its derivatives. The key steps include:
Methoxylation: Introduction of the methoxy group at the 6th position of the estradiol molecule.
Acetylation: Conversion of hydroxyl groups at the 3rd and 17th positions to acetate esters.
The reaction conditions for these steps often involve the use of specific reagents and catalysts to achieve high yields and purity. For example, methoxylation can be carried out using methanol and a strong acid catalyst, while acetylation can be achieved using acetic anhydride and a base catalyst.
Industrial Production Methods
In an industrial setting, the production of 6-Methoxy-estra-1,3,5(10)-triene-3,17-diol Diacetate may involve large-scale batch or continuous processes. These methods are designed to optimize efficiency, cost-effectiveness, and safety. Key considerations include the selection of solvents, reaction temperatures, and purification techniques to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-estra-1,3,5(10)-triene-3,17-diol Diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The methoxy and acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
6-Methoxy-estra-1,3,5(10)-triene-3,17-diol Diacetate has several scientific research applications, including:
Chemistry: Used as a starting material or intermediate in the synthesis of other complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in hormone replacement therapy and cancer treatment.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 6-Methoxy-estra-1,3,5(10)-triene-3,17-diol Diacetate involves its interaction with estrogen receptors in the body. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The molecular targets and pathways involved include:
Estrogen Receptors (ER): The compound binds to ERα and ERβ, leading to the activation or repression of target genes.
Signaling Pathways: It can affect signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, differentiation, and survival.
Comparaison Avec Des Composés Similaires
6-Methoxy-estra-1,3,5(10)-triene-3,17-diol Diacetate can be compared with other similar compounds, such as:
Estradiol: The parent compound, which lacks the methoxy and diacetate groups.
Estrone: Another naturally occurring estrogen with a different structure and biological activity.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives, which has an ethinyl group at the 17th position.
The uniqueness of 6-Methoxy-estra-1,3,5(10)-triene-3,17-diol Diacetate lies in its specific functional groups, which confer distinct chemical and biological properties compared to these similar compounds.
Propriétés
Formule moléculaire |
C23H30O5 |
|---|---|
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
[(8R,9S,13S,14S,17S)-3-acetyloxy-6-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H30O5/c1-13(24)27-15-5-6-16-17-9-10-23(3)20(7-8-22(23)28-14(2)25)18(17)12-21(26-4)19(16)11-15/h5-6,11,17-18,20-22H,7-10,12H2,1-4H3/t17-,18-,20+,21?,22+,23+/m1/s1 |
Clé InChI |
IPPGPZOSMJMVES-AFZYDCIZSA-N |
SMILES isomérique |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4=C3C=CC(=C4)OC(=O)C)OC)C |
SMILES canonique |
CC(=O)OC1CCC2C1(CCC3C2CC(C4=C3C=CC(=C4)OC(=O)C)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline](/img/structure/B13864362.png)
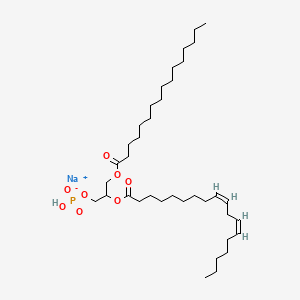
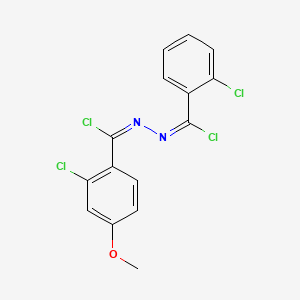
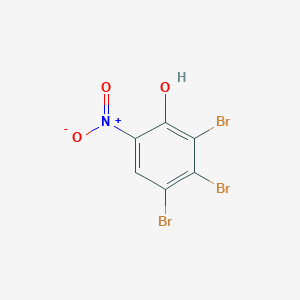
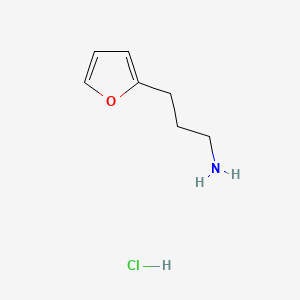
![4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13864395.png)
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyanobenzoate](/img/structure/B13864428.png)
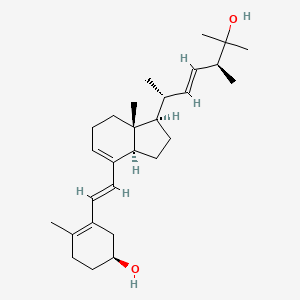
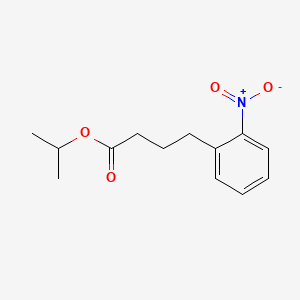
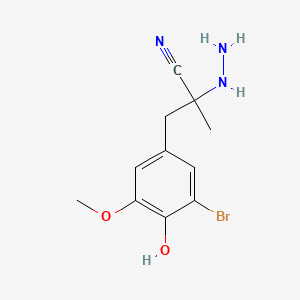

![4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-1,2-dihydro-7-hydroxy-2-oxo-6-quinolinecarboxamide](/img/structure/B13864455.png)
